N-(4-ethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features an ethoxy group attached to a phenyl ring and a methoxyethyl sulfanyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-ethoxyaniline with benzoyl chloride under basic conditions to form N-(4-ethoxyphenyl)benzamide.
Introduction of the Sulfanyl Group: The methoxyethyl sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide with 2-chloroethyl methyl sulfide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and methoxyethyl sulfanyl groups may play a role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
- N-(4-ethoxyphenyl)-2-[(2-ethoxyethyl)sulfanyl]benzamide
- N-(4-ethoxyphenyl)-2-[(2-methoxyethyl)thio]benzamide
Uniqueness
N-(4-ethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both ethoxy and methoxyethyl sulfanyl groups can influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C18H21NO3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C18H21NO3S/c1-3-22-15-10-8-14(9-11-15)19-18(20)16-6-4-5-7-17(16)23-13-12-21-2/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
InChI Key |
RRRFVNFASPELLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC |
Origin of Product |
United States |
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